6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfanyl group, and a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction, often using a triazine derivative and a suitable nucleophile.
Functionalization with Ethoxyphenyl and Methylsulfanyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazino group can be reduced under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted Benzimidazoles: These compounds share a similar benzimidazole core and are known for their diverse biological activities.
2-Substituted Benzothiazoles: These compounds have a benzothiazole core and are used in various applications, including medicinal chemistry.
1,2,4-Triazino(6,1-b)quinazolone: This compound has a similar triazino core and is studied for its potential biological activities.
Uniqueness
6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of an ethoxyphenyl group, a methylsulfanyl group, and a triazino-benzoxazepine core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18N4O2S/c1-3-24-15-11-7-5-9-13(15)17-20-14-10-6-4-8-12(14)16-18(25-17)21-19(26-2)23-22-16/h4-11,17,20H,3H2,1-2H3 |
InChI Key |
HJHSHRYCHVAMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC |
Origin of Product |
United States |
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